molecular formula C18H21NO2 B5603248 N-benzyl-4-ethoxy-N-ethylbenzamide

N-benzyl-4-ethoxy-N-ethylbenzamide

Cat. No.: B5603248
M. Wt: 283.4 g/mol
InChI Key: AQTOPVSWMIIXJL-UHFFFAOYSA-N
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Description

N-benzyl-4-ethoxy-N-ethylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide core that is doubly substituted at the nitrogen atom with both benzyl and ethyl groups, and further includes a 4-ethoxy substituent on the benzoyl ring. This specific substitution pattern places it within a class of molecules known for their potential as valuable scaffolds in the development of bioactive compounds. While direct biological data for this compound is limited in the public domain, its structural features are highly relevant for drug discovery. Research on closely related N-benzyl-N-ethylbenzamide analogs has demonstrated their utility in the design of potent enzyme inhibitors. Notably, the N-ethyl-N-benzylamide moiety has been identified as a key pharmacophore in the development of inhibitors targeting the Polo-box Domain (PBD) of Polo-like kinase 1 (Plk1), a promising target in cancer therapeutics . In this context, the moiety has been shown to contribute to binding affinity by forming specific hydrogen-bonding interactions with the target protein . Furthermore, structurally similar fatty acid-derived benzamides, such as N-(4-methoxybenzyl)alkenamides, have shown significant antimicrobial activity in vitro, including potent antibacterial and antifungal effects, with one study identifying a derivative as the most powerful compound in its series . This suggests that the this compound scaffold may also hold potential for exploration in infectious disease research. The compound is presented for research applications, including but not limited to, use as a building block in organic synthesis , a standard in analytical method development , and a key intermediate for the preparation of more complex molecules with potential biological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

N-benzyl-4-ethoxy-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-19(14-15-8-6-5-7-9-15)18(20)16-10-12-17(13-11-16)21-4-2/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTOPVSWMIIXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4-ethoxy-N-ethylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and using eco-friendly processes .

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethoxy-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-4-ethoxy-N-ethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For example, benzamides are known to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. By inhibiting these enzymes, benzamides can reduce the production of pro-inflammatory compounds like prostaglandins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-benzyl-4-ethoxy-N-ethylbenzamide and related benzamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Benzamide Substituent N-Substituents Key Properties/Applications Reference
This compound C₁₈H₂₁NO₂* 283.37* 4-ethoxy Benzyl, Ethyl Lipophilic; potential CNS targeting -
N-(4-amino-2-methylphenyl)-4-ethoxybenzamide C₁₆H₁₈N₂O₂ 270.33 4-ethoxy 4-amino-2-methylphenyl Hydrogen bonding; pharma intermediates
N-cyclopentyl-4-ethoxybenzamide C₁₄H₁₉NO₂ 233.31 4-ethoxy Cyclopentyl Steric hindrance; research chemical
N-(6-ethoxybenzothiazolyl)-4-CF₃-benzamide C₁₇H₁₃F₃N₂O₂S 366.36 4-trifluoromethyl 6-ethoxybenzothiazolyl Agrochemical (herbicide)
N-benzyl-4-chloro-N-(tetrahydrothiophenyl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 4-chloro, 3-nitro Benzyl, tetrahydrothiophenyl Pesticide development

*Estimated values based on structural analysis.

Key Structural and Functional Comparisons

Substituents on the Benzamide Ring

  • 4-Ethoxy Group : Present in the target compound and analogs, the ethoxy group enhances solubility in organic solvents and may modulate electronic effects on the aromatic ring .
  • 4-Trifluoromethyl () : Strong electron-withdrawing effects improve stability against metabolic degradation, making it suitable for agrochemical use .
  • 4-Chloro and 3-Nitro () : Electron-withdrawing groups increase reactivity in electrophilic substitutions, relevant in pesticide design .

4-Amino-2-methylphenyl (): The amino group enables hydrogen bonding, critical for binding to biological targets like kinases . Cyclopentyl (): Introduces steric hindrance, possibly reducing off-target interactions in medicinal chemistry .

Functional Group Impact

  • Nitro Groups () : Improve oxidative stability but may pose toxicity risks in pharmaceuticals .
  • Benzothiazolyl () : Heterocyclic moieties often enhance binding specificity in agrochemicals .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-benzyl-4-ethoxy-N-ethylbenzamide with high purity?

  • Methodological Answer : Synthesis involves coupling benzylamine derivatives with substituted benzoyl chlorides. For example, using O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under basic conditions (e.g., sodium carbonate) in dichloromethane or acetonitrile. Reaction optimization includes controlling stoichiometry, temperature (typically 0–25°C), and catalyst selection. Post-synthesis, purification via column chromatography or recrystallization ensures purity. Hazard analysis for reagents like trichloroisocyanuric acid (TCICA) is critical due to decomposition risks .

Q. How can researchers design experiments to optimize reaction yields for N-substituted benzamide derivatives?

  • Methodological Answer : Use a factorial design to test variables:

  • Catalyst type (e.g., sodium pivalate vs. potassium carbonate).
  • Solvent polarity (acetonitrile vs. dichloromethane).
  • Reaction time (monitored via TLC/HPLC).
    Evidence from similar compounds shows that higher yields (>80%) are achieved with anhydrous solvents and slow addition of acyl chlorides to avoid side reactions like over-acylation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm ethoxy (–OCH₂CH₃) and ethyl (–N–CH₂CH₃) substituents.
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (ethoxy C–O).
  • Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and fragmentation patterns.
    Cross-referencing with PubChem data for analogous compounds ensures structural validation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from:

  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or culture media pH.
  • Compound stability : Degradation under storage (e.g., hydrolysis of ethoxy groups).
  • Purity thresholds : Impurities >5% can skew results. Validate using HPLC and replicate studies under standardized protocols .

Q. What strategies are effective for studying structure-activity relationships (SAR) in ethoxy-substituted benzamides?

  • Methodological Answer :

  • Functional group modulation : Replace ethoxy (–OCH₂CH₃) with methoxy (–OCH₃) or nitro (–NO₂) to assess electronic effects.
  • Computational docking : Use software like AutoDock to predict binding affinity to targets (e.g., kinase enzymes).
  • In vitro assays : Compare IC₅₀ values against structurally similar compounds. Evidence shows ethoxy groups enhance solubility and membrane permeability in related benzamides .

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental outcomes?

  • Methodological Answer :

  • Thermal stability : Perform DSC to identify decomposition thresholds (e.g., >150°C).
  • pH-dependent hydrolysis : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Storage recommendations : Anhydrous conditions at –20°C to prevent ethoxy group cleavage. Mutagenicity risks (e.g., Ames test data) require handling in fume hoods with PPE .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) to proteins.
  • X-ray crystallography : Resolve 3D binding modes (e.g., with cytochrome P450 enzymes).
  • Metabolite profiling : Use LC-MS to identify in vitro metabolites, such as de-ethylated derivatives .

Safety and Compliance Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard mitigation : Conduct Ames II testing for mutagenicity (lower risk than benzyl chloride but still hazardous).
  • PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines. Emergency protocols for spills include adsorption with inert materials (e.g., vermiculite) .

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